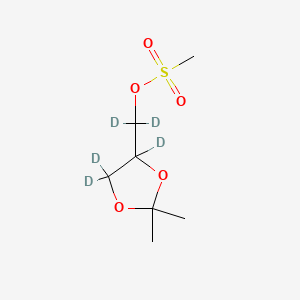
2-Benzothiazolethiol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolethiol-d4 is a deuterated derivative of 2-Benzothiazolethiol, a compound belonging to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds known for their diverse biological and chemical properties. The deuterated form, this compound, is often used in research to study reaction mechanisms and metabolic pathways due to the presence of deuterium atoms, which can provide insights into kinetic isotope effects.
Mechanism of Action
Target of Action
2-Benzothiazolethiol-d4 is a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry
Mode of Action
It is known that changes in the functional group at the 2nd position of benzothiazole can induce significant changes in the biological activity of compounds .
Biochemical Pathways
These include anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, and antiepileptic drugs .
Result of Action
Benzothiazole derivatives have been found to have a wide range of biological activities .
Action Environment
It is generally recommended to avoid direct contact with skin and eyes and maintain appropriate ventilation conditions when handling this compound .
Biochemical Analysis
Biochemical Properties
The 2nd position of benzothiazole is the most active site that makes 2-Benzothiazolethiol-d4 a suitable scaffold in pharmaceutical chemistry
Cellular Effects
These include antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and anticonvulsant activities, among others . It is plausible that this compound may share some of these effects, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzothiazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazolethiol-d4 typically involves the introduction of deuterium atoms into the benzothiazolethiol structure. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, the reaction of 2-mercaptobenzothiazole with deuterated water (D2O) under acidic or basic conditions can lead to the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterated solvents and catalysts to ensure high yield and purity. The process often requires stringent control of reaction conditions to prevent the loss of deuterium atoms and to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions: 2-Benzothiazolethiol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to the thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-Benzothiazolethiol-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand kinetic isotope effects.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a standard in analytical chemistry for calibration purposes.
Comparison with Similar Compounds
2-Benzothiazolethiol: The non-deuterated form, commonly used in similar applications but without the kinetic isotope effect.
2-Mercaptobenzothiazole: Another thiol-containing benzothiazole with similar chemical properties but different applications.
2-Benzothiazolinethione: A related compound with a thione group instead of a thiol group, used in different chemical reactions.
Uniqueness: 2-Benzothiazolethiol-d4 is unique due to the presence of deuterium atoms, which makes it valuable for studying kinetic isotope effects and metabolic pathways. Its deuterated nature allows for more precise tracking and analysis in various scientific applications.
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-3H-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIWHUQXZSMYRE-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=S)S2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine](/img/structure/B584546.png)

![[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B584548.png)

![Heptanoic acid, 2-amino-3-fluoro-, [S-(R*,R*)]- (9CI)](/img/new.no-structure.jpg)





![5-Bromothieno[2,3-b]pyridine-6-methanol](/img/structure/B584565.png)
